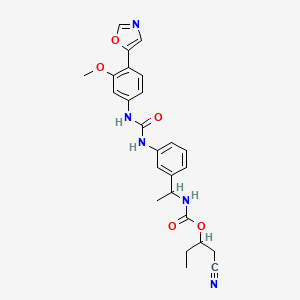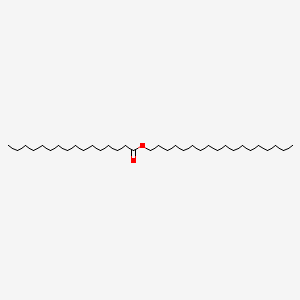
VX-944, Avn-944
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
AVN-944 (also known as VX-944) is an orally active, potent, selective, noncompetitive and specific inhibitor of IMPDH (inosine monophosphate dehydrogenase) . IMPDH is an essential rate-limiting enzyme in de novo guanine nucleotide synthesis . AVN-944 also inhibits arenavirus RNA synthesis and blocks arenavirus infection . It has broad anti-cancer activities and can be used for multiple myeloma (MM) and acute myeloid leukemia (AML) research .
Molecular Structure Analysis
The molecular formula of AVN-944 is C25H27N5O5 . The ChemSpider ID is 8094205 .Chemical Reactions Analysis
AVN-944 inhibits the growth of human multiple myeloma (MM) cell lines in a dose-dependent manner . It induces apoptosis in MM cell lines via a caspase-independent, Bax/AIF/Endo G pathway . AVN-944 enhances the cytotoxicity of Doxorubicin and Melphalan . It inhibits the proliferation of the human MV-4-11 and murine Ba/F3-Flt3-ITD-dependent cell lines .Physical and Chemical Properties Analysis
AVN-944 is soluble in DMSO . It is an orally available, synthetic small molecule with potential antineoplastic activity .Mecanismo De Acción
AVN-944 inhibits IMPDH and appears to induce apoptosis . Specifically, it was found that the gene HspA1A, a marker of stress response found to correlate with depleted GTP pools in cancer cell lines, is induced within hours upon the first treatment of the drug in patients, even at the trial’s lowest doses .
Safety and Hazards
Direcciones Futuras
AVN-944 has been associated with cancer cell death in clinical trials . It is being investigated for the treatment of patients with advanced hematologic malignancies . The development of tiazofurin as an anti-leukemia drug expanded the areas of clinical application of IMPDH inhibitors . Vertex Pharmaceuticals, Inc. developed a novel series of human IMPDH inhibitors that were structurally distinct from mycophenolic acid and nucleoside analogues .
Propiedades
Número CAS |
501345-02-4 |
|---|---|
Fórmula molecular |
C25H27N5O5 |
Peso molecular |
477.5 g/mol |
Nombre IUPAC |
[(2S)-1-cyanobutan-2-yl] N-[(1S)-1-[3-[[3-methoxy-4-(1,3-oxazol-5-yl)phenyl]carbamoylamino]phenyl]ethyl]carbamate |
InChI |
InChI=1S/C25H27N5O5/c1-4-20(10-11-26)35-25(32)28-16(2)17-6-5-7-18(12-17)29-24(31)30-19-8-9-21(22(13-19)33-3)23-14-27-15-34-23/h5-9,12-16,20H,4,10H2,1-3H3,(H,28,32)(H2,29,30,31)/t16-,20-/m0/s1 |
Clave InChI |
GYCPCOJTCINIFZ-JXFKEZNVSA-N |
SMILES isomérico |
CC[C@@H](CC#N)OC(=O)N[C@@H](C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
SMILES canónico |
CCC(CC#N)OC(=O)NC(C)C1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C3=CN=CO3)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![2,2'-[[(4-Methyl-1H-benzotriazol-1-YL)methyl]imino]bisethanol](/img/structure/B8270116.png)

